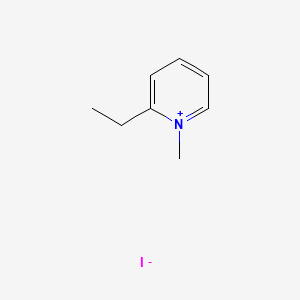
Pyridinium, 2-ethyl-1-methyl-, iodide
Übersicht
Beschreibung
Pyridinium, 2-ethyl-1-methyl-, iodide is a quaternary ammonium salt with the molecular formula C8H12IN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
The synthesis of Pyridinium, 2-ethyl-1-methyl-, iodide typically involves the quaternization of 2-ethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent such as acetone or ethanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
Pyridinium, 2-ethyl-1-methyl-, iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Formation of Pyridinium Ylides: This compound can form pyridinium ylides, which are useful intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 2-ethyl-1-methyl-, iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of esters, amides, and other functional groups.
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and antimalarial properties.
Materials Science: It is used in the development of new materials, including ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of Pyridinium, 2-ethyl-1-methyl-, iodide involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by disrupting the cell membrane of microorganisms, leading to cell death. In organic synthesis, it acts as a nucleophilic catalyst, facilitating the formation of various chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 2-ethyl-1-methyl-, iodide can be compared with other pyridinium salts such as:
- Pyridinium, 1-methyl-, iodide
- Pyridinium, 2-chloro-1-methyl-, iodide
- Pyridinium, 1-ethyl-, iodide
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific alkyl substitution pattern, which influences its reactivity and applications .
Eigenschaften
IUPAC Name |
2-ethyl-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.HI/c1-3-8-6-4-5-7-9(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWWFMQTCYIOU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[N+]1C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480684 | |
| Record name | Pyridinium, 2-ethyl-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52806-01-6 | |
| Record name | Pyridinium, 2-ethyl-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















